molecular formula C23H21N3O3S2 B6554837 N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040631-93-3

N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554837
CAS No.: 1040631-93-3
M. Wt: 451.6 g/mol
InChI Key: HYPLHYZJQHJWBA-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.10243389 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-26-22(28)21-20(18(13-30-21)16-8-4-3-5-9-16)25-23(26)31-14-19(27)24-12-15-7-6-10-17(11-15)29-2/h3-11,13H,12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPLHYZJQHJWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with CAS number 1040647-53-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structure, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S with a molecular weight of 434.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring is significant as it can enhance lipophilicity and bioavailability.

PropertyValue
CAS Number1040647-53-7
Molecular FormulaC23H22N4O3S
Molecular Weight434.5 g/mol

Antimicrobial Activity

Research has shown that compounds containing pyrimidine and thieno derivatives exhibit notable antimicrobial properties. For instance, a study on similar thieno[3,2-d]pyrimidine derivatives indicated effective antibacterial activity against various strains including E. coli and S. aureus . The structure-activity relationship (SAR) studies suggest that modifications at specific positions significantly influence the antimicrobial efficacy.

Case Study:
A derivative of thieno[3,2-d]pyrimidine was synthesized and tested against common pathogens. The results indicated that certain substitutions led to enhanced activity compared to standard antibiotics. For example, compounds with a thiol group demonstrated potent activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its structural components suggest it may inhibit cancer cell proliferation through multiple mechanisms.

Research Findings:

  • Cell Line Studies: In vitro tests on cancer cell lines such as HeLa and MCF7 have shown that similar compounds lead to significant cytotoxic effects with IC50 values in the micromolar range .
  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell survival .

Structure Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

  • Thienyl Group: Contributes to increased interaction with biological targets.
  • Methoxy Substitution: Enhances solubility and permeability across cellular membranes.

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